molecular formula C10H12O4 B083333 2-(4-Methoxyphenoxy)propanoic acid CAS No. 13794-15-5

2-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B083333
CAS No.: 13794-15-5
M. Wt: 196.2 g/mol
InChI Key: MIEKOFWWHVOKQX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4. It is known for its role as a sweetness inhibitor, particularly in the form of its sodium salt. This compound has been studied for its ability to selectively inhibit the perception of sweetness in various sweeteners, making it a valuable tool in food science and sensory research .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptor . This receptor is responsible for the perception of sweetness in humans .

Mode of Action

Na-PMP acts as a competitive inhibitor of the sweet taste receptor . It binds to the receptor and blocks the activation by natural and synthetic sweeteners . This competitive inhibition reduces the perception of sweetness, providing evidence for the existence of receptor subtypes .

Biochemical Pathways

It’s known that the compound interacts with the sweet taste receptor, which is involved in various signal transduction mechanisms . The inhibition of these receptors by Na-PMP affects the perception of sweetness, suggesting a complex interplay of biochemical pathways.

Result of Action

Na-PMP effectively inhibits the sweetness response of all tested stimuli, reducing both sweetness intensity and persistence . It specifically targets the sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in studies .

Action Environment

The action of Na-PMP can be influenced by environmental factors such as the presence of other sweeteners. For example, when mixed with certain sweeteners, there was little reduction in sweetness intensity . Furthermore, pre-rinsing with Na-PMP both inhibited and enhanced sweetness, with the greatest enhancements found for certain sweeteners . This suggests that the compound’s action, efficacy, and stability can be influenced by its environment.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the perception of sweetness. It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This compound interacts with sweet taste receptors, reducing the intensity of sweetness of various sweeteners .

Cellular Effects

The cellular effects of this compound are primarily related to its influence on taste perception. It has been found to be an effective inhibitor of the sweetness response, reducing both sweetness intensity and persistence

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with sweet taste receptors. It acts as a selective competitive inhibitor of sweet taste . The finding that pre-treatment can produce enhancement may be due to sensitization of sweetener receptors by this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly block sweetness intensity for a range of sweeteners

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenoxy)propanoic acid can be synthesized through the reaction of methoxyphenol with methyl 2-chloropropionate in the presence of sodium hydroxide and a catalyst. The reaction typically takes place in an aqueous medium .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route, utilizing methoxyphenol and methyl 2-chloropropionate as raw materials. Sodium hydroxide and a suitable catalyst are used to facilitate the reaction, with water serving as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(4-Methoxyphenoxy)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)propanoic acid is unique in its selective inhibition of sweetness without affecting other taste modalities like bitterness. This specificity makes it a valuable tool in sensory research and food science .

Properties

IUPAC Name

2-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKOFWWHVOKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864442
Record name 2-(4-Methoxyphenoxy)propanoic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

13794-15-5, 4276-74-8
Record name 2-(4-Methoxyphenoxy)propionic acid
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Record name 2-(4-Methoxyphenoxy)propanoic acid
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Record name 13794-15-5
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Record name 2-(4-Methoxyphenoxy)propanoic acid
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Record name 2-(4-METHOXYPHENOXY)PROPANOIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U
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Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 66 °C
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Methoxyphenoxy)propanoic acid interact with taste receptors to inhibit sweetness perception?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound acts as a selective competitive inhibitor of sweet taste receptors. [] This means it likely competes with sweet-tasting molecules for binding sites on these receptors. By binding to the receptors without activating them, it effectively blocks the signal transduction pathway responsible for perceiving sweetness. []

Q2: Does this compound influence the perception of other taste modalities, particularly bitterness?

A3: Research suggests that this compound exhibits specificity towards sweet taste inhibition. Studies using bitter-sweet stimuli demonstrated a reduction in perceived sweetness without affecting bitterness intensity or persistence. [] This finding supports the existence of distinct receptor sites or mechanisms for sweet and bitter taste perception. []

Q3: Are there regional differences in the mouth regarding the sweetness suppression effects of this compound?

A4: Interestingly, studies have observed regional variations in sweetness suppression by this compound. [] While sweetness suppression was observed in all stimulated areas of the mouth (anterior tongue, posterior tongue, and whole mouth), the posterior tongue exhibited significantly higher sweetness ratings compared to the anterior tongue when stimulated with aspartame in the presence of this compound. [] This difference was not observed with sucrose, suggesting potential variations in receptor distribution or mechanisms of taste perception across different areas of the tongue. []

Q4: What are the potential applications of this compound in the food industry?

A4: The selective sweetness modulation properties of this compound hold significant potential for various food applications:

  • Sugar Reduction: It can be incorporated into food products to reduce sugar content while maintaining desired sweetness levels, addressing concerns related to calorie intake and sugar-related health issues. []
  • Shelf-Life Extension: Studies have shown that this compound can contribute to improved shelf life and texture in baked goods, potentially due to its interaction with starch and other components. []

Q5: What is the enantiomeric composition of this compound found in natural sources like roasted coffee beans?

A6: Research has identified the presence of this compound in roasted coffee beans. [, ] Chiral high-performance liquid chromatography analysis of its methyl esters revealed the presence of both enantiomers, indicating that it exists as a racemic mixture in this natural source. []

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